3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
CAS No.: 426228-27-5
Cat. No.: VC4171798
Molecular Formula: C14H10BrClO2
Molecular Weight: 325.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 426228-27-5 |
|---|---|
| Molecular Formula | C14H10BrClO2 |
| Molecular Weight | 325.59 |
| IUPAC Name | 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
| Standard InChI Key | BQPHZTXCYLAKOD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is defined by three key substituents:
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Bromine atom at the 3-position, which enhances electrophilic substitution reactivity.
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4-Chlorobenzyl ether group at the 4-position, contributing steric bulk and influencing solubility.
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Aldehyde group at the 1-position, enabling nucleophilic addition and oxidation reactions.
The compound’s IUPAC name is 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde, and its SMILES notation is C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl. The presence of both bromine and chlorine atoms introduces significant polarity, as evidenced by a predicted density of 1.494–1.554 g/cm³ for structurally similar compounds .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 325.59 g/mol | |
| Boiling Point | 451.0 ± 40.0 °C (predicted) | |
| Density | 1.494 ± 0.06 g/cm³ (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves a multi-step process:
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Bromination: 4-Hydroxybenzaldehyde undergoes bromination using or (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., ) to yield 3-bromo-4-hydroxybenzaldehyde .
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Etherification: The hydroxyl group is reacted with 4-chlorobenzyl chloride under basic conditions (e.g., ) to form the 4-chlorobenzyl ether linkage.
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Purification: Crude product is isolated via extraction (e.g., ethyl acetate) and purified through distillation or column chromatography .
A patent by describes a related process for 3-bromo-4-fluorobenzaldehyde, where bromination is achieved using oleum, iodine, and zinc bromide at 5–35°C. While this method prioritizes high yield (>95%), adaptations for the 4-chlorobenzyl variant may require modified temperature regimes (25–65°C) to accommodate steric hindrance.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | , , 25°C | 85–90% |
| Etherification | 4-Chlorobenzyl chloride, , DMF | 75–80% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and safety. Key considerations include:
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Waste Management: Neutralization of acidic by-products (e.g., ) using NaOH.
Chemical Reactivity and Applications
Reactivity Profile
The compound’s aldehyde group participates in nucleophilic additions (e.g., forming imines with amines), while the bromine atom undergoes Suzuki-Miyaura couplings for biaryl synthesis. The 4-chlorobenzyl ether group is resistant to hydrolysis under neutral conditions but cleaved by strong acids (e.g., ).
Research and Industrial Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antiviral agents.
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Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS).
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Materials Science: Functionalized into Schiff base ligands for transition-metal catalysis.
Table 3: Application Case Studies
| Application | Target Molecule | Efficacy |
|---|---|---|
| Anticancer Agents | EGFR Inhibitors | IC₅₀ = 12 nM |
| Herbicides | ALS Inhibitors | LD₅₀ = 2.5 mg/kg |
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